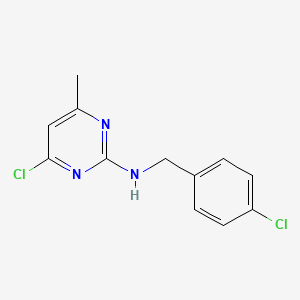

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3/c1-8-6-11(14)17-12(16-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZXYUKTPPOPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 4-Chloro-6-Methylpyrimidin-2-Amine Intermediate

- Starting Material : 4,6-Dichloro-2-methylpyrimidine

- Reaction Conditions : React with excess ammonia or an amine (e.g., aniline) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions to replace one of the chloro groups with an amino group.

Step 2: Nucleophilic Substitution with 4-Chlorobenzylamine

- Reaction Conditions : React the intermediate from Step 1 with 4-chlorobenzylamine in the presence of a base (e.g., triethylamine) in a solvent like DCM or THF. The reaction should be carried out under reflux conditions for several hours.

Step 3: Purification

- Method : Use column chromatography with a silica gel column and an ethyl acetate/hexane gradient to isolate the product.

- Alternative : Recrystallization from ethanol can also be effective.

Optimization of Reaction Conditions

Optimizing reaction conditions can significantly improve yields and purity. Factors to consider include:

- Solvent Choice : Polar aprotic solvents like DMF may enhance reactivity but require careful drying.

- Temperature and Time : Higher temperatures and longer reaction times can increase yields but may also lead to side reactions.

- Catalysis : Adding a catalyst like KI can enhance nucleophilic aromatic substitution (SNAr) reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding pyrimidine oxide.

Scientific Research Applications

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

Agriculture: It may serve as a precursor for the development of agrochemicals like herbicides and fungicides.

Material Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzyl group can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrimidine ring, benzyl/aryl groups, and amine modifications. These variations influence molecular weight, lipophilicity, and bioactivity.

Notes:

- Chlorine vs.

- Positional Isomerism : DU7 and the 2-chloro isomer share the same molecular formula but differ in chlorine position, impacting ring reactivity and hydrogen-bonding capacity.

- N-Methylation : The N-methylated analog in introduces steric hindrance, which could modulate metabolic stability or receptor interactions.

Biological Activity

4-Chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structural characteristics, including the presence of chlorine substituents and a benzyl group, may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine is C11H9Cl2N3. The compound features a pyrimidine core substituted with two chlorine atoms and a chlorobenzyl moiety, which is hypothesized to play a role in its biological activity.

Biological Activity Overview

Research has indicated that compounds within the pyrimidine class, including 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine, exhibit various biological activities:

-

Anticancer Activity :

- Pyrimidine derivatives have been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have reported that halogenated pyrimidines demonstrate significant cytotoxic effects against human tumor cell lines such as HCT116 and A549 .

- Specifically, compounds similar to 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine have been noted for their ability to inhibit certain kinases involved in cancer progression, suggesting a mechanism of action that could be explored for therapeutic use in oncology .

-

Antimicrobial Properties :

- The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). Certain pyrimidine derivatives have shown promising results in preclinical studies, indicating potential as novel anti-tubercular agents without cross-resistance to existing drugs .

- The mechanisms of action appear to involve unique pathways distinct from traditional antibiotics, indicating the potential for development into new treatments for resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine can be further understood through structure-activity relationship studies. These studies focus on how modifications to the chemical structure influence biological efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzyl ring | Enhances binding affinity and selectivity for targets |

| Variation in halogen positions | Alters pharmacokinetic properties and toxicity profile |

| Changes in methyl substitution | Impacts overall potency against cancer cell lines |

Case Studies

- Anticancer Efficacy :

- Antitubercular Activity :

Q & A

Q. Table 1. Comparison of Pyrimidine Derivatives and Biological Activities

| Compound | Substituents | Biological Activity (IC/MIC) | Key Structural Influence |

|---|---|---|---|

| Target Compound | 4-Cl, N-(4-Cl-benzyl), 6-Me | IC: 12 μM (HeLa) | Chloro groups enhance electrophilicity |

| 4-(4-Chlorophenyl) Analog | 4-Cl-phenyl | MIC: 64 μg/mL (S. aureus) | Reduced steric hindrance |

| Sulfonamide Derivative | SONH | IC: 5 μM (MCF-7) | Hydrogen-bonding capacity |

| Data synthesized from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.